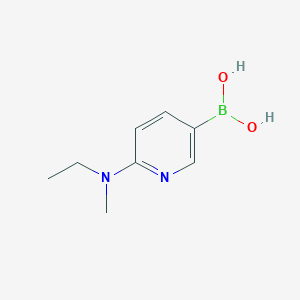

6-(Ethyl(methyl)amino)pyridine-3-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Ethyl(methyl)amino)pyridine-3-boronic acid, also known as EMAPB, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMAPB is a small molecule that contains a pyridine ring, an amino group, and a boronic acid moiety.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of 3-Acyltetramic Acids : One study discusses the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids. The process involves condensation, Dieckmann cyclisation, and hydrolysis-decarboxylation, with boron trifluoride playing a role as a Lewis acid (Jones et al., 1990).

Phosphine-Catalyzed Annulation : Another research mentions the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, producing tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).

Synthesis of Amine-Alkyl(N-ethylcarbamoyl) Boranes : This study focuses on the preparation of amine-alkyl(N-ethylcarbamoyl) boranes, which are analogues of amino acids like leucine, isoleucine, and phenylalanine (Mills et al., 1991).

Applications in Pharmaceutical and Material Science

Suzuki–Miyaura Borylation in API Synthesis : The palladium-catalyzed Suzuki–Miyaura borylation reaction is significant in the pharmaceutical industry for preparing various active agents. This research explores the role of boronic acid and esters in this context (Sanghavi et al., 2022).

Complexes of Boron with Nitrogen-Containing Compounds : The study reports on tris(pentafluorophenyl)boron reacting with nitrogen-containing compounds, which is crucial for understanding the catalytic activity in polymerization of olefins (Focante et al., 2006).

Electroluminescent Devices with Boron-Containing Materials : This research highlights the synthesis of a boron bis(4-n-butyl-phenyl)phenyleneamine compound and its use in fabricating efficient single-layer electroluminescent devices, demonstrating the material's potential in the field of electronics (Zhang et al., 2006).

Lewis Acid Behavior of Borazines and Aminoboranes : The study discusses the Lewis acid behavior of certain borazines and aminoboranes with nitrogen-containing bases such as pyridine, which is relevant in understanding complex stability and reaction stoichiometry (Lappert & Srivastava, 1967).

properties

IUPAC Name |

[6-[ethyl(methyl)amino]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c1-3-11(2)8-5-4-7(6-10-8)9(12)13/h4-6,12-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKVWUYTASLJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N(C)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Ethyl(methyl)amino)pyridine-3-boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2764344.png)

![6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2764346.png)

![5-((3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2764347.png)

![(Z)-2-(3-oxo-3-(4-(3-phenylallyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2764353.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2764354.png)

![N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2764358.png)